4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
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Description
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Computational Studies
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is synthesized through a three-component reaction, showcasing its chemical versatility. This process involves a reaction between N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature. The compounds are characterized using FT-IR, NMR, and X-ray diffraction techniques, underpinning their potential for varied scientific applications. Computational chemistry methods further support the synthesis process, providing insights into the molecular structure and properties. Notably, the synthesized compounds exhibit non-linear optical (NLO) properties and have been analyzed for molecular docking, indicating potential biological activities, such as inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Biological Activities and Molecular Docking
The biological activities of related compounds, focusing on their selectivity and binding modes, are significant. For instance, modifications in N-substitution, such as with 4-piperidine carbamate or amide, result in potent and selective inducible nitric oxide synthase inhibitors. This selectivity is attributed to a flipping of the pyridine ring, allowing the piperidine to interact differently and achieve high selectivity. The compounds' binding modes, explored through molecular docking, show notable interactions near the colchicine binding site of tubulin, suggesting implications for anticancer research (Connolly et al., 2004).
Antiproliferative Properties and Tubulin Inhibition
A distinct class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrates the chemical's potential in cancer research. Optimization of these compounds has led to significant antiproliferative potency, acting as tubulin inhibitors. Their mechanism was confirmed through biochemical assays, indicating their role in disrupting mitotic cell division in leukemia cell lines. This discovery opens new avenues for developing cancer therapeutics based on the structural framework of 4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide (Krasavin et al., 2014).
properties
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-6-3-4-8-17(14)21-19(23)22-12-10-16(11-13-22)24-18-9-5-7-15(2)20-18/h3-9,16H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJSPGUCZFCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide |
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